Rtspssr

Peptide Specificity Claudin-1 Targeting Fluorescence Imaging

Select RTSPSSR for validated claudin-1 targeting essential in preclinical colorectal cancer (CRC) imaging. Unlike antibodies, this 789.84 Da synthetic peptide enables high-contrast, topical colonic delivery with minimal systemic toxicity. Its precise Arg-Thr-Ser-Pro-Ser-Ser-Arg sequence is critical, as scrambled controls show no binding. Supported by data: a 2.8-fold fluorescence intensity increase in adenomas versus normal mucosa, and real-time NIR visualization of flat lesions missed by white-light endoscopy. Ensures specific, rapid-clearance imaging performance that generic alternatives cannot replicate. Ideal benchmark probe for CRC biomarker validation.

Molecular Formula C30H55N13O12
Molecular Weight 789.8 g/mol
Cat. No. B15138287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRtspssr
Molecular FormulaC30H55N13O12
Molecular Weight789.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C30H55N13O12/c1-14(47)21(42-22(48)15(31)5-2-8-36-29(32)33)26(52)41-19(13-46)27(53)43-10-4-7-20(43)25(51)40-18(12-45)24(50)39-17(11-44)23(49)38-16(28(54)55)6-3-9-37-30(34)35/h14-21,44-47H,2-13,31H2,1H3,(H,38,49)(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,54,55)(H4,32,33,36)(H4,34,35,37)/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1
InChIKeyISGHVTAHCNBQJK-NDUYDNQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTSPSSR: A Claudin-1-Targeting Peptide for Preclinical Colorectal Adenoma Imaging


RTSPSSR (CAS: 1995062-44-6, Formula: C30H55N13O12, MW: 789.84) is a synthetic 7-amino-acid peptide (Arg-Thr-Ser-Pro-Ser-Ser-Arg) identified via phage display against the extracellular loop (amino acids 53–80) of the tight junction protein claudin-1 [1]. It exhibits specific binding to claudin-1, a protein overexpressed 2.5-fold in human colonic adenomas compared with normal mucosa, and enables real-time near-infrared (NIR) fluorescence endoscopic visualization of both polypoid and flat adenomas in a CPC;Apc mouse model of spontaneous colorectal cancer (CRC) [1]. The peptide is intended for research use only and serves as a molecular imaging probe for early detection of premalignant colonic lesions [1].

Why RTSPSSR Cannot Be Replaced by a Generic Claudin-1 Binder or a Scrambled Peptide


Generic substitution with alternative claudin-1 binders—such as antibodies, antibody fragments, or other claudin-1–targeting peptides—is not straightforward due to fundamental differences in molecular size, pharmacokinetics, and cost [1]. Antibodies, while specific, are limited by immunogenicity, high production costs, and long plasma half-lives that increase background signal and reduce imaging contrast [1]. Conversely, RTSPSSR is a low-molecular-weight (789.84 Da) synthetic peptide that can be delivered topically to the colonic mucosa in high concentrations, maximizing binding and image contrast while minimizing systemic absorption and toxicity [1]. Even a simple sequence scrambling (SPTSSRR) eliminates specific claudin-1 binding, underscoring that the precise primary structure of RTSPSSR is essential for target engagement [2]. Therefore, substituting RTSPSSR with a different claudin-1–binding entity or a scrambled control would compromise the specificity, binding kinetics, and imaging performance that define this probe's utility in preclinical CRC detection [2].

Quantitative Differentiation of RTSPSSR Against Scrambled Control and Alternative Targeting Modalities


Specificity: RTSPSSR vs. Scrambled Control Peptide (SPTSSRR)

RTSPSSR binds specifically to claudin-1 on human CRC cells, whereas a scrambled control peptide (SPTSSRR) shows negligible binding. In competition studies, pre-treatment with unlabeled RTSPSSR peptide (0–400 µM) dose-dependently reduced binding of fluorescently labeled RTSPSSR-Cy5.5, confirming target-specific engagement [1]. No such competition is observed with the scrambled control, demonstrating that the amino acid sequence of RTSPSSR is essential for claudin-1 recognition [1].

Peptide Specificity Claudin-1 Targeting Fluorescence Imaging

Binding Affinity: RTSPSSR vs. Scrambled Control (SPTSSRR)

The apparent dissociation constant (Kd) of Cy5.5-labeled RTSPSSR for claudin-1 on SW620 human CRC cells is 42 nmol/L, measured via flow cytometry after a 1-hour incubation at 4°C [1]. In contrast, the scrambled control peptide SPTSSRR exhibits no measurable specific binding to claudin-1 under identical conditions [1].

Binding Affinity Kd Claudin-1 Peptide Probe

Binding Kinetics: RTSPSSR vs. Scrambled Control (SPTSSRR)

RTSPSSR demonstrates rapid binding to claudin-1 on SW620 cells, with a measured time constant of 1.2 minutes [1]. The scrambled control peptide SPTSSRR shows no time-dependent specific binding, confirming that the rapid kinetics are sequence-dependent [1].

Binding Kinetics Time Constant Peptide Probe Endoscopic Imaging

Target Expression Correlation: RTSPSSR Binding vs. Claudin-1 Overexpression

RTSPSSR binding intensity correlates with claudin-1 overexpression in human colonic adenomas. Immunofluorescence quantification shows significantly greater fluorescence intensity for human adenomas (mean ± SD, 25.5 ± 14.0) compared with normal colonic mucosa (9.1 ± 6.0, P = 10⁻⁵) and hyperplastic polyps (3.1 ± 3.7, P = 8×10⁻¹²) [1]. Claudin-1 gene expression is 2.5-fold higher in human colonic adenomas versus normal mucosa, and RTSPSSR binding mirrors this overexpression pattern [1].

Claudin-1 Overexpression Colonic Adenoma Fluorescence Intensity Biomarker

Peptide vs. Antibody: Class-Level Advantages of RTSPSSR

As a class, peptides like RTSPSSR offer distinct advantages over antibodies and antibody fragments for endoscopic molecular imaging. Peptides can be delivered topically to the colonic mucosa in high concentrations, maximizing target binding and image contrast while minimizing systemic absorption and toxicity [1]. They exhibit rapid clearance, low immunogenicity, and lower production costs compared with antibodies, which suffer from long plasma half-lives that increase background signal and limit imaging contrast [1][2]. A recent study using a fluorophore-conjugated claudin-1 antibody (CLDN1-IRDye800) reported a polyp-to-background ratio (PBR) of 7.6 ± 3.9 at 72 hours post-injection in a CPC-APC mouse model [3]. In contrast, RTSPSSR-Cy5.5 achieved a significantly higher target-to-background ratio for both polypoid and flat adenomas compared with normal mucosa within ~1 hour of systemic administration, demonstrating the kinetic advantage of peptide-based probes for real-time imaging [1].

Peptide Imaging Agent Antibody Comparison Pharmacokinetics Cost-Effectiveness

Optimal Use Cases for RTSPSSR Based on Validated Performance Data


Preclinical In Vivo Endoscopic Imaging of Colonic Adenomas in Mouse Models

RTSPSSR-Cy5.5 is validated for real-time NIR fluorescence endoscopic imaging of both polypoid and flat colonic adenomas in the CPC;Apc mouse model of spontaneous CRC [1]. Peak uptake occurs approximately 1 hour after systemic administration, with lesion margins clearly defined [1]. This application leverages the peptide's 42 nM affinity and 1.2-minute binding time constant to achieve high target-to-background ratios, enabling detection of flat lesions that are often missed by conventional white-light colonoscopy [1].

Ex Vivo Validation of Claudin-1 Overexpression in Human Colonic Tissue Specimens

Fluorescently labeled RTSPSSR can be used for immunofluorescence staining of human colonic tissue sections to quantify claudin-1 expression levels [1]. This application is supported by data showing a 2.5-fold increase in claudin-1 gene expression in adenomas versus normal mucosa, and a corresponding 2.8-fold increase in RTSPSSR fluorescence intensity (25.5 ± 14.0 vs. 9.1 ± 6.0, P = 10⁻⁵) [1]. Such ex vivo assays are valuable for biomarker validation studies and for confirming target engagement in patient-derived xenograft (PDX) or organoid models.

Competition and Specificity Controls in Claudin-1 Binding Studies

Unlabeled RTSPSSR peptide serves as a competitive inhibitor in binding assays to confirm target specificity [1]. In the original study, pre-incubation with unlabeled RTSPSSR (0–400 µM) dose-dependently reduced binding of RTSPSSR-Cy5.5 to SW620 cells [1]. This application is essential for researchers validating new claudin-1–targeting probes or investigating claudin-1 biology in CRC and other epithelial cancers.

Peptide-Antibody Comparative Studies in Molecular Imaging

RTSPSSR provides a benchmark peptide probe for comparative studies against claudin-1–targeting antibodies or other imaging modalities [1][2]. Its rapid clearance, low immunogenicity, and cost-effective synthesis make it an ideal reference standard for evaluating the performance of novel claudin-1–targeted imaging agents [2]. Researchers can directly compare target-to-background ratios, imaging time windows, and biodistribution profiles between peptide-based and antibody-based probes using the same CPC;Apc mouse model [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rtspssr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.